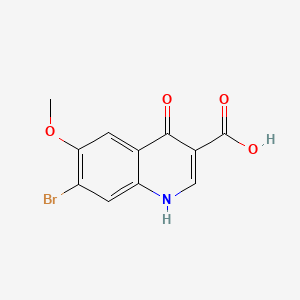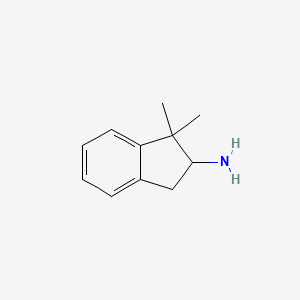![molecular formula C8H6ClNO2 B13476607 {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . This compound is part of the furo[2,3-c]pyridine family, characterized by a fused ring system containing both furan and pyridine rings. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position makes this compound unique and of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chlorofuro[2,3-c]pyridine.
Reaction Conditions: The chlorinated pyridine is subjected to a series of reactions, including nucleophilic substitution and reduction, to introduce the methanol group at the 2nd position.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol can be compared with other similar compounds:
Similar Compounds: Compounds such as {5-Chlorofuro[2,3-b]pyridin-2-yl}methanol, {5-Fluorofuro[2,3-b]pyridin-2-yl}methanol, and {2-Chloro-4-pyridinyl}methanol share structural similarities.
Uniqueness: The unique positioning of the chlorine and methanol groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H6ClNO2 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(7-chlorofuro[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2 |
InChI-Schlüssel |
AZKOQRYVVOFXTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C=C(O2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




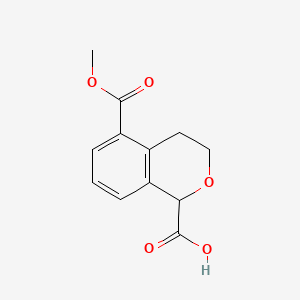
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)


![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
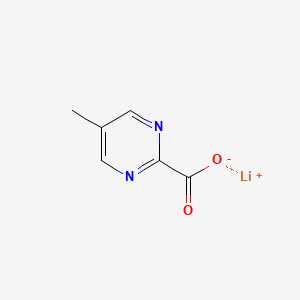
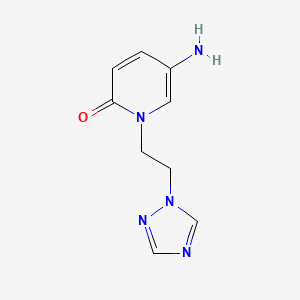
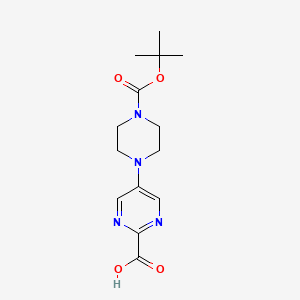
![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
